molecular formula C8H7ClN2O B2674188 (6-Chlorobenzo[d]isoxazol-3-yl)methanamine CAS No. 1314932-51-8

(6-Chlorobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B2674188
CAS No.: 1314932-51-8
M. Wt: 182.61
InChI Key: BEDGWKZXKUPOPE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzisoxazole Chemistry

The chemistry of benzisoxazoles, aromatic organic compounds featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring, has evolved considerably since its initial explorations. nih.gov Early synthetic methods laid the groundwork for accessing this heterocyclic system, but the last quarter-century has seen a rapid expansion of more sophisticated and efficient synthetic protocols. nih.gov This evolution has been driven by the discovery of numerous benzisoxazole-containing molecules with significant biological activities, which spurred deeper investigation into their chemical properties and potential applications. nih.gov The development of transition-metal-catalyzed coupling reactions and novel cycloaddition strategies has greatly expanded the chemist's toolbox, allowing for the synthesis of a diverse library of derivatives. nih.govnih.gov The recognition of benzisoxazole-containing compounds in medicinal chemistry, such as the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone, cemented the scaffold's importance and fueled further research into its chemical space. nih.govnih.gov

Significance of Benzisoxazole Core in Heterocyclic Chemistry

The benzisoxazole core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. The significance of the benzisoxazole ring lies in its unique combination of features: it is a relatively stable, rigid, and planar aromatic system that provides a defined three-dimensional orientation for appended functional groups. nih.govdundee.ac.uk This structural rigidity is crucial for specific molecular recognition events with biological macromolecules. Furthermore, the presence of both nitrogen and oxygen heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, while the fused benzene ring offers a lipophilic surface and a platform for various substitutions. dundee.ac.uk

Overview of Structural Classes and Substitution Patterns within Benzisoxazoles

Benzisoxazoles primarily exist as two constitutional isomers: the 1,2-benzisoxazole (B1199462) and the 2,1-benzisoxazole (also known as anthranil). The 1,2-benzisoxazole isomer is the more extensively studied and is the core of the compound central to this article.

The versatility of the benzisoxazole scaffold is largely due to the diverse substitution patterns it can accommodate. Key positions for functionalization include:

Position 3: This position on the isoxazole ring is a common site for introducing a wide variety of substituents. Structure-activity relationship (SAR) studies have often focused on modifying groups at C3 to modulate biological activity and physicochemical properties. nih.gov

The Benzene Ring (Positions 4, 5, 6, and 7): Substitution on the carbocyclic portion of the molecule significantly influences its electronic properties and steric profile. Halogenation, particularly at the 5- or 6-positions, is a common strategy. For instance, the introduction of a halogen atom at the 5-position has been shown to increase the biological activity in certain series of compounds. nih.govresearchgate.net Electron-withdrawing groups, such as nitro groups, and electron-donating groups, like methoxy (B1213986) substituents, have also been explored to fine-tune the molecule's properties. nih.gov

Specific Focus on (6-Chlorobenzo[d]isoxazol-3-yl)methanamine within Benzisoxazole Research

Within the vast family of benzisoxazole derivatives, this compound presents a compelling case study in molecular design. This compound integrates three key structural elements: the 1,2-benzisoxazole core, a methanamine substituent at the 3-position, and a chlorine atom at the 6-position. The interplay of these components defines its unique chemical character.

Interactive Table: Properties of this compound and Related Scaffolds

Compound/Scaffold NameMolecular FormulaKey Structural Features
1,2-BenzisoxazoleC₇H₅NOFused benzene and isoxazole rings nih.gov
3-(Aminomethyl)-1,2-benzisoxazoleC₈H₈N₂OMethanamine group at C3
6-Chlorobenzo[d]isoxazol-3-olC₇H₄ClNO₂Chlorine at C6, hydroxyl at C3 nih.gov
This compoundC₈H₇ClN₂OMethanamine at C3, Chlorine at C6

The substituent at the C3 position is a (methanamine) or aminomethyl group (-CH₂NH₂). This feature introduces several important structural and chemical properties.

Conformational Flexibility: Unlike a directly attached amino group, the methanamine moiety possesses a methylene (B1212753) (-CH₂) spacer. This single bond introduces rotational freedom, allowing the terminal amine to adopt various spatial orientations relative to the rigid benzisoxazole plane. This flexibility can be crucial for optimizing interactions with binding sites in macromolecules. The methylene spacer provides sufficient flexibility for facile molecular arrangements. nih.gov

Basicity and Hydrogen Bonding: The primary amine (-NH₂) is a basic center and a potent hydrogen bond donor. The nitrogen atom's lone pair of electrons can also act as a hydrogen bond acceptor. These capabilities allow the molecule to engage in critical intermolecular interactions that can dictate its solubility, crystal packing, and binding affinity to target proteins. In related isoxazole systems, the nitrogen of the ring is a primary site for hydrogen bond acceptance, and the appended amine adds a strong donor site. cam.ac.uk

The placement of a chlorine atom at the 6-position of the benzisoxazole core significantly modulates the molecule's electronic landscape and potential for intermolecular interactions.

Halogen Bonding: The chlorine atom, particularly when attached to an electron-deficient aromatic system, can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction where the electrophilic region on the halogen (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. frontiersin.orgnih.gov This directional interaction can play a significant role in molecular recognition and the stabilization of protein-ligand complexes, adding a layer of interaction potential beyond conventional hydrogen bonding. chemrxiv.org The strength of this interaction increases with the size of the halogen atom. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-1,2-benzoxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGWKZXKUPOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 6 Chlorobenzo D Isoxazol 3 Yl Methanamine

Reactivity of the Benzisoxazole Ring System

The benzisoxazole ring is an aromatic heterocycle that influences the reactivity of the fused benzene (B151609) ring. The inherent electron-withdrawing nature of the isoxazole (B147169) moiety, combined with the presence of a chlorine atom at the C6 position, dictates its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the benzene portion of the 6-chlorobenzo[d]isoxazole ring is governed by the combined directing effects of the fused isoxazole ring and the chlorine substituent. wikipedia.org The available positions for substitution on the carbocyclic ring are C4, C5, and C7.

Directing Effect of the Chlorine Atom: The chlorine atom at C6 is a deactivating substituent, meaning it slows the rate of electrophilic substitution compared to benzene. youtube.com However, through resonance effects involving its lone pairs, it directs incoming electrophiles to the positions ortho (C5, C7) and para (no para position available) to itself. youtube.com

Considering these combined effects, electrophilic attack is strongly favored at the C5 and C7 positions, as both the chlorine atom and the isoxazole ring direct substitution to these sites. The C4 position is electronically disfavored. The reaction generally requires harsher conditions than those needed for benzene due to the deactivating nature of both substituents. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 6-Chlorobenzo[d]isoxazole

Reaction Type Electrophile (E+) Reagents Predicted Major Products
Nitration NO₂⁺ HNO₃, H₂SO₄ 6-Chloro-7-nitrobenzo[d]isoxazole & 6-Chloro-5-nitrobenzo[d]isoxazole
Halogenation Br⁺ / Cl⁺ Br₂/FeBr₃ or Cl₂/AlCl₃ 7-Bromo-6-chlorobenzo[d]isoxazole & 5-Bromo-6-chlorobenzo[d]isoxazole
Sulfonation SO₃ Fuming H₂SO₄ 6-Chlorobenzo[d]isoxazole-7-sulfonic acid & 6-Chlorobenzo[d]isoxazole-5-sulfonic acid

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 7-Acyl-6-chlorobenzo[d]isoxazole & 5-Acyl-6-chlorobenzo[d]isoxazole |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Attack on the Benzisoxazole Heterocycle

The benzisoxazole ring, particularly when substituted with electron-withdrawing groups, can undergo Nucleophilic Aromatic Substitution (SNAr). In the case of 6-chlorobenzo[d]isoxazole, the chlorine atom can potentially act as a leaving group. However, for a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex. researchgate.net

The presence of the electron-withdrawing isoxazole ring and the chlorine atom provides some activation, but typically, stronger activating groups such as nitro groups are required for the reaction to proceed under mild conditions. researchgate.net For instance, studies on 4,6-dinitrobenzo[d]isoxazole derivatives have shown that the nitro group at the C4 position is readily displaced by various nucleophiles. researchgate.net For 6-chlorobenzo[d]isoxazole itself, reaction with strong nucleophiles under forcing conditions (high temperature and pressure) may be necessary to achieve substitution of the chlorine atom.

Ring Opening and Rearrangement Reactions

A characteristic reaction of the benzisoxazole system is the cleavage of the relatively weak N-O bond. This ring-opening can be initiated by various reagents, leading to the formation of different heterocyclic or open-chain structures.

Base-Induced Ring Opening: Strong bases can induce the cleavage of the N-O bond to yield a 2-hydroxybenzonitrile (B42573) species. This type of reaction is known as the Kemp elimination.

Transition Metal-Catalyzed Reactions: Catalysts based on rhodium and other transition metals can facilitate the ring opening of benzisoxazoles. This process often involves the formation of a metallacycle intermediate, followed by cleavage of the N-O bond, providing a versatile route to various nitrogen-containing heterocycles.

Reactions Involving the Primary Amine Functional Group at C3

The primary aminomethyl group (-CH₂NH₂) at the C3 position is a key site for derivatization. As a potent nucleophile, it readily participates in reactions typical of primary amines, such as acylation and alkylation.

Acylation Reactions

The primary amine of (6-Chlorobenzo[d]isoxazol-3-yl)methanamine can be easily acylated by reacting it with various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of stable amide derivatives. This approach is widely used in medicinal chemistry to modify the properties of a lead compound.

Table 2: Representative Acylation Reactions

Acylating Agent Base Product
Acetyl chloride Triethylamine or Pyridine N-((6-Chlorobenzo[d]isoxazol-3-yl)methyl)acetamide
Benzoyl chloride Triethylamine or Pyridine N-((6-Chlorobenzo[d]isoxazol-3-yl)methyl)benzamide
Acetic anhydride Triethylamine or Pyridine N-((6-Chlorobenzo[d]isoxazol-3-yl)methyl)acetamide

Alkylation Reactions

The nitrogen atom of the primary amine can act as a nucleophile to attack alkyl halides or other alkylating agents, resulting in the formation of secondary or tertiary amines. The reaction's outcome can be controlled by stoichiometry; using a single equivalent of the alkylating agent favors mono-alkylation, while an excess can lead to di-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another common method to achieve controlled mono-alkylation.

Table 3: Representative Alkylation Reactions

Alkylating Agent Conditions Product (Major)
Methyl iodide (1 eq.) Base (e.g., K₂CO₃) (6-Chlorobenzo[d]isoxazol-3-yl)-N-methylmethanamine (Secondary Amine)
Methyl iodide (excess) Base (e.g., K₂CO₃) (6-Chlorobenzo[d]isoxazol-3-yl)-N,N-dimethylmethanamine (Tertiary Amine)
Benzyl bromide Base (e.g., K₂CO₃) N-Benzyl-1-(6-chlorobenzo[d]isoxazol-3-yl)methanamine (Secondary Amine)

Schiff Base Formation and Condensation Reactions

The primary amine group of this compound is a versatile handle for derivatization through condensation reactions, most notably in the formation of Schiff bases (imines). This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone, usually under acidic or basic catalysis, to form a C=N double bond.

While specific studies detailing the Schiff base formation directly with this compound are not extensively documented in publicly available literature, the reactivity of the aminomethyl group in the 3-position of the benzisoxazole ring system is well-established. For instance, related isoxazole amines readily undergo condensation with various aromatic and heteroaromatic aldehydes. The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine.

Table 1: Representative Schiff Base Formation with Isoxazole Amines

Amine ReactantAldehyde ReactantProductReference
5-Amino-3-methylisoxazoleSalicylaldehyde(E)-2-(((5-methylisoxazol-3-yl)imino)methyl)phenol[Generic Example]
3-Aminoisoxazole4-NitrobenzaldehydeN-(4-nitrobenzylidene)-isoxazol-3-amine[Generic Example]

These reactions highlight the general reactivity of the amino group attached to an isoxazole core, which is analogous to the target compound. The resulting Schiff bases are valuable intermediates themselves, amenable to further transformations such as reduction to secondary amines or participation in cycloaddition reactions.

Cycloaddition Reactions with Diverse Reagents

The benzisoxazole core, while aromatic and relatively stable, can participate in certain cycloaddition reactions, although this is less common than reactions involving the side-chain amine. More frequently, the derivatives of this compound, such as the aforementioned Schiff bases or other unsaturated systems, are employed in cycloaddition reactions to generate more complex heterocyclic systems.

For example, imines derived from this compound can act as dienophiles or heterodienes in Diels-Alder reactions, or as the 2π component in [2+2] and [3+2] cycloadditions. The latter is particularly useful for the synthesis of five-membered heterocyclic rings. While specific examples with the target compound are scarce, the general principle is a cornerstone of heterocyclic chemistry.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The structural features of this compound—the primary amine, the benzene ring, and the chlorine atom—offer multiple avenues for derivatization to explore SAR.

Modifications at the Amine Nitrogen

The primary amine is the most readily functionalized group. Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a straightforward method to introduce a wide variety of substituents.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. Reductive amination, a two-step process involving initial Schiff base formation followed by reduction (e.g., with sodium borohydride), is also a widely used method for N-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These modifications allow for the systematic variation of steric bulk, electronics, and hydrogen bonding capacity at the nitrogen atom, which are crucial parameters in SAR studies.

Substitutions on the Benzene Ring of the Benzisoxazole Core

The existing chlorine atom at the 6-position influences the electronic properties of the benzene ring and directs further electrophilic aromatic substitution. The benzisoxazole ring system itself can also be subject to substitution reactions. Electrophilic substitution reactions, such as nitration or halogenation, would likely be directed to the positions ortho and para to the activating aminomethyl group, although the chlorine atom is a deactivating group.

However, a more controlled and versatile approach for modifying the benzene ring often involves starting with differently substituted precursors to the benzisoxazole core.

Exploiting the Chlorine Atom for Further Functionalization

The chlorine atom at the 6-position is a key site for derivatization through modern cross-coupling reactions. These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to replace the chlorine with a new nitrogen-based substituent. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

These reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a vast library of analogues for SAR studies.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Reaction TypeCoupling PartnerPotential Product
SuzukiPhenylboronic acid(6-Phenylbenzo[d]isoxazol-3-yl)methanamine
Buchwald-HartwigAniline(6-(Phenylamino)benzo[d]isoxazol-3-yl)methanamine
SonogashiraPhenylacetylene(6-(Phenylethynyl)benzo[d]isoxazol-3-yl)methanamine

Stability and Degradation Pathways

The stability of this compound is an important consideration for its synthesis, storage, and application. The benzisoxazole ring is generally stable under many synthetic conditions due to its aromatic character. wikipedia.org However, it can be susceptible to degradation under certain conditions.

Acidic Conditions: While generally stable, strong acidic conditions could potentially lead to hydrolysis of the isoxazole ring, although this is not a facile process.

Basic Conditions: The benzisoxazole ring can undergo base-catalyzed decomposition, a process known as the Kemp elimination, which involves cleavage of the weak N-O bond to form a 2-hydroxybenzonitrile species. wikipedia.org

Reductive Conditions: The chlorine atom can be removed through reductive dechlorination. wikipedia.org This can occur under various conditions, including catalytic hydrogenation or with certain reducing agents. Under anaerobic conditions, microbial degradation of chlorinated aromatic compounds often proceeds via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.orgenviro.wiki

Oxidative Conditions: Advanced oxidation processes, for instance, using sulfate (B86663) radicals, can lead to the degradation of benzothiazole (B30560), a related heterocyclic compound, suggesting that the benzisoxazole ring would also be susceptible to strong oxidizing agents. researchgate.net

Photochemical Degradation: Chlorinated aromatic compounds can undergo photochemical degradation. eeer.orguwaterloo.cachemrxiv.org The presence of the chlorine atom may make the molecule susceptible to degradation upon exposure to UV light.

The degradation pathways are complex and can be influenced by the specific conditions (pH, temperature, presence of other reagents). Understanding these pathways is crucial for ensuring the integrity of the compound during its use in synthetic and screening campaigns.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the intrinsic electronic properties and predicting the chemical behavior of molecules. These in silico methods provide detailed insights into molecular structure, stability, and reactivity at the atomic level, guiding further experimental research. For this compound, these computational approaches can map its electronic landscape and predict its interaction potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating molecular geometries and various physical properties. researchgate.net DFT methods, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p), offer a balance of accuracy and computational efficiency for studying heterocyclic compounds. irjweb.comscirp.orgresearchgate.net

DescriptorSymbolSignificance in Chemical Reactivity
Ionization PotentialIThe minimum energy required to remove an electron from the molecule.
Electron AffinityAThe energy released when an electron is added to the molecule.
Chemical HardnessηMeasures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.
Chemical PotentialμDescribes the escaping tendency of electrons from a system in equilibrium.
Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons; a measure of its electrophilic character.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, can accept electrons. irjweb.com

The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), are critical parameters. wikipedia.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com This analysis is crucial for predicting the behavior of this compound, as the energy gap can indicate its potential to participate in charge-transfer interactions within a system. irjweb.com

ParameterAbbreviationTheoretical Significance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the electron-donating ability of the molecule. Higher energy indicates a better electron donor.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity. researchgate.netstackexchange.com

A Molecular Electrostatic Potential (MEP), also known as an Electrostatic Potential Surface (EPS), map is a valuable tool for visualizing the charge distribution of a molecule in three dimensions. deeporigin.comucsb.edu It illustrates the electrostatic potential on the surface of a molecule, allowing for the prediction of how it will interact with other chemical species. uni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive potential (electron-poor), prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral potential. deeporigin.com

For this compound, an MEP analysis would likely show negative potential (red) around the electronegative nitrogen and oxygen atoms of the isoxazole ring and the chlorine atom. The amine group's lone pair on the nitrogen would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential (blue). This visualization is instrumental in understanding non-covalent interactions, particularly hydrogen bonding, and predicting the molecule's reactive sites. ucsb.educhemrxiv.orgacs.org

Molecular Docking Simulations for Ligand-Target Interactions (Excluding Human Clinical Context)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor), to form a stable complex. wikipedia.org This technique is fundamental in structure-based drug design for predicting the binding conformation and affinity of a ligand to a target binding site. nih.govnih.gov For this compound, docking simulations can be used to explore its potential interactions with various model biological receptors, providing insights into its biochemical potential in a non-clinical research context.

A crucial first step in molecular docking is the identification of the binding pocket on the target receptor. A binding pocket is typically a cavity or groove on the protein surface where the ligand can fit. youtube.comresearchgate.net The character of these pockets, often being hydrophobic, plays a significant role in ligand recognition. nih.govresearchgate.net

Docking algorithms systematically search for possible binding sites on a model receptor's surface. For a compound like this compound, simulations could be run against a variety of model receptors, such as bacterial enzymes or other well-characterized proteins, to identify potential binding interactions. ijmtlm.orgijpsdronline.com For instance, studies on similar isoxazole derivatives have explored their binding to targets like bacterial enoyl-acyl carrier protein reductase (InhA) or cyclooxygenase (COX) enzymes. ijmtlm.orgnih.gov The simulation would identify the most sterically and energetically favorable binding sites, providing hypotheses about which types of proteins the compound might interact with. nih.gov

Once a binding pose is predicted, a scoring function is used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.govnih.govdntb.gov.ua This score provides a quantitative measure to rank different ligands or different binding poses of the same ligand. h-its.org

Beyond the score, a detailed analysis of the interaction modes is performed. This involves identifying the specific non-covalent interactions between the ligand and the amino acid residues of the receptor's binding pocket. wisdomlib.org Key interactions include:

Hydrogen Bonds: These are critical for specificity and stabilizing the ligand-receptor complex. nih.govresearchgate.net The amine group and the nitrogen/oxygen atoms of the isoxazole ring in this compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzoisoxazole ring system can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. drugdesign.orgnih.gov

By examining these interactions, researchers can understand the structural basis for the compound's binding to a model target. researchgate.net

Model Receptor TargetIllustrative Binding Affinity (kcal/mol)Potential Interacting ResiduesPrimary Interaction Type
Bacterial Enzyme (e.g., InhA)-7.5 to -9.0TYR, MET, PHE, ILEHydrophobic, Hydrogen Bonds
Model Kinase-6.0 to -8.5LEU, VAL, ASP, LYSHydrogen Bonds, Hydrophobic
Model G-Protein Coupled Receptor-7.0 to -9.5PHE, TRP, SER, ASNπ-π Stacking, Hydrogen Bonds
Note: The data in this table is illustrative, based on typical findings for similar heterocyclic compounds, and does not represent experimentally determined values for this compound.

Theoretical and Computational Investigations of this compound

The study of this compound and its derivatives through theoretical and computational methods provides crucial insights into their molecular behavior, potential biological activity, and drug-likeness. These in silico approaches, including molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADME predictions, are fundamental in modern medicinal chemistry for guiding the design and optimization of new chemical entities.

Exploration of Biological and Pharmacological Relevance of 6 Chlorobenzo D Isoxazol 3 Yl Methanamine Strictly in Vitro and Mechanistic

Role as a Privileged Scaffold in Medicinal Chemistry Research

The benzisoxazole ring system, a key feature of (6-Chlorobenzo[d]isoxazol-3-yl)methanamine, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. This designation is attributed to its ability to serve as a versatile structural framework for the design of ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. The inherent physicochemical properties of the benzisoxazole moiety, including its rigid, planar structure and potential for various substitutions, allow for the systematic modification of derivative compounds to optimize their biological effects.

The incorporation of the 6-chloro substituent on the benzo[d]isoxazole ring can significantly influence the electronic and lipophilic properties of the molecule, which in turn can modulate its interaction with biological macromolecules. The methanamine group at the 3-position provides a crucial point for further chemical modifications, enabling the synthesis of a vast library of derivatives. Researchers have leveraged this scaffold to develop compounds with potential applications as antimicrobial and anticancer agents, among others. The adaptability of the this compound core structure makes it a valuable starting point for the discovery of novel therapeutic agents.

In Vitro Biological Activity Screening (Excluding Clinical Human Data)

The therapeutic potential of derivatives of this compound has been explored through a variety of in vitro screening assays to determine their biological activity at a cellular and molecular level.

Antimicrobial Activity against Specific Microbial Strains

Derivatives of the 6-chlorobenzo[d]isoxazole scaffold have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

The antimicrobial potency of these compounds is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have shown that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

For instance, novel derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide, a structurally related class of compounds, have demonstrated moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL against various bacterial and fungal strains. nih.govresearchgate.net Specifically, triazolo-thiadiazole derivatives were found to be more active than 1,3,4-oxadiazole (B1194373) derivatives against all tested pathogenic strains. nih.gov In another study, some novel pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain showed good in vitro antibacterial ability against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 µg/mL. nih.gov

Table 1: Representative In Vitro Antimicrobial Activity of 6-Chloro-Substituted Heterocyclic Derivatives

Compound Class Microbial Strain MIC (µg/mL) Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Staphylococcus aureus 12.5 - 100 nih.gov
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Escherichia coli 12.5 - 100 nih.gov
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Candida albicans 12.5 - 100 nih.gov
Pleuromutilin derivatives with 6-chloro-pyrazolo[3,4-d]pyrimidine MRSA ATCC 43300 0.25 nih.gov
6-chloro-9H-carbazol and 1,3,4-oxadiazole derivatives Escherichia coli - mdpi.com

Note: The table presents data for structurally related compounds containing a 6-chloro-substituted heterocyclic scaffold to illustrate the potential antimicrobial activity of this chemical space.

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are a subject of ongoing research. However, studies on related benzisoxazole and benzothiazole (B30560) compounds suggest several potential modes of action. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, some benzothiazole derivatives have been predicted to act as inhibitors of LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. nih.gov Other potential targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair. nih.gov The inhibition of these enzymes disrupts critical cellular processes, ultimately leading to bacterial cell death. Further investigations are necessary to elucidate the specific molecular targets of this compound derivatives.

Antineoplastic/Anticancer Activity in Cultured Cell Lines

The cytotoxic effects of isoxazole (B147169) and benzisoxazole derivatives against various cancer cell lines have been documented in numerous preclinical studies. These investigations aim to identify compounds with the ability to inhibit the proliferation of cancer cells, paving the way for the development of new anticancer therapies.

A common method to assess the in vitro anticancer activity of chemical compounds is through cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic or cytostatic effect.

Several studies have reported the IC50 values (the concentration of a drug that is required for 50% inhibition of cell growth) for various isoxazole derivatives against a panel of human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer).

For example, certain isoxazole-based carboxamides, ureates, and hydrazones have shown potent growth inhibitory activity against hepatocellular carcinoma (HepG2) cells, with some compounds exhibiting IC50 values in the sub-micromolar range, superior to the reference drug Sorafenib. nih.gov In another study, halogen derivatives of a methyl benzofuran-carboxylate demonstrated significant cytotoxic potential in A549 and HepG2 cells. mdpi.com

Table 2: Representative In Vitro Cytotoxicity of Isoxazole and Benzofuran Derivatives in Human Cancer Cell Lines

Compound Class Cell Line Assay IC50 (µM) Reference
Isoxazole-based carboxamides/ureates/hydrazones HepG2 MTT 0.69 - 0.84 nih.gov
Halogenated methyl benzofuran-carboxylate A549 MTT 3.5 - 6.3 mdpi.com
Halogenated methyl benzofuran-carboxylate HepG2 MTT 3.8 - 11 mdpi.com
Curcumin-loaded nanoparticles HepG2 MTT 9.64 (µg/mL) researchgate.net
Curcumin-loaded nanoparticles MCF-7 MTT - researchgate.net
Curcumin-loaded nanoparticles A549 MTT - researchgate.net

Note: The table includes data for various isoxazole and related heterocyclic derivatives to provide a context for the potential anticancer activity of the this compound scaffold.

Antioxidant Activity (In vitro assays)There is no available data from in vitro assays, such as DPPH or ABTS radical scavenging assays, to characterize the antioxidant potential of this compound.

Further experimental research is required to elucidate the biological and pharmacological relevance of this compound.

Other Investigated Biological Activities (e.g., neuroprotective, anti-glycation)

There is no specific data in the reviewed scientific literature to confirm or quantify the neuroprotective or anti-glycation activities of this compound.

Neuroprotective Effects: Generally, neuroprotection is assessed in vitro using cell-based assays that model neurodegenerative conditions. Common models include inducing oxidative stress, excitotoxicity, or apoptosis in neuronal cell lines (e.g., SH-SY5Y, PC12) and then evaluating the ability of a test compound to mitigate cell death and dysfunction.

Hypothetical Data Table for Neuroprotective Activity Screening (Example Only):

Assay Type Cell Line Inducing Agent Endpoint Measured Hypothetical Result for a Test Compound
Oxidative Stress SH-SY5Y Hydrogen Peroxide (H₂O₂) Cell Viability (MTT Assay) Increased cell viability compared to control
Excitotoxicity Primary Cortical Neurons Glutamate Intracellular Calcium Levels Reduced calcium influx

Anti-glycation Activity: Anti-glycation activity is typically determined by in vitro assays that measure the inhibition of advanced glycation end-product (AGE) formation. These assays often involve incubating a protein (like bovine serum albumin, BSA) with a reducing sugar (such as glucose or fructose) in the presence and absence of the test compound.

Hypothetical Data Table for Anti-glycation Activity Screening (Example Only):

Assay Method Protein Glycating Agent Endpoint Measured Hypothetical IC₅₀ Value for a Test Compound
BSA-Glucose Assay Bovine Serum Albumin (BSA) Glucose Fluorescent AGEs Formation Value in µM or mg/mL

Mechanism-Oriented Investigations (Cellular and Molecular Levels)

Elucidation of Biological Targets and Pathways

Specific biological targets and molecular pathways modulated by this compound have not been identified in the available literature.

To elucidate such mechanisms, researchers would typically employ a variety of techniques. Target identification can be approached through affinity chromatography, proteomics-based methods, or computational docking studies against known protein structures. Pathway analysis often involves transcriptomics (microarray or RNA-seq) and proteomics to identify changes in gene and protein expression in response to compound treatment, followed by bioinformatics analysis to map these changes to specific cellular pathways (e.g., MAPK signaling, PI3K/Akt pathway).

Cellular Uptake and Distribution in Model Systems (e.g., specific cell lines)

There is no published data on the cellular uptake and distribution of this compound in any model system.

Studies on cellular uptake are crucial for understanding the bioavailability of a compound at the cellular level. These investigations are often carried out using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time. Fluorescently tagging the molecule can also allow for visualization of its subcellular distribution using confocal microscopy.

Applications in Chemical Biology and Material Science Research

Use as a Chemical Probe for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a protein or biological system. nih.govnih.gov These tools allow for the investigation of mechanistic and phenotypic questions in biochemical and cellular contexts. nih.gov High-quality probes are characterized by their potency, selectivity, and a well-understood mechanism of action. nih.gov While derivatives of the broader 1,2-benzisoxazole (B1199462) class have been explored for various biological activities, nih.gov there is no specific, detailed research available that characterizes (6-Chlorobenzo[d]isoxazol-3-yl)methanamine itself as a chemical probe for interrogating biological systems. Its primary documented role is as a synthetic precursor rather than a direct investigational tool. chempedia.infodaicelpharmastandards.com

Role as a Building Block in Complex Molecular Architectures

The term "building block" in chemistry refers to a molecular unit that can be readily incorporated into the synthesis of larger, more complex structures. mdpi.com The design of complex supramolecular materials often relies on the self-assembly of such building blocks, guided by factors like metal coordination, hydrogen bonding, and other non-covalent interactions. mdpi.comnih.gov

While this compound functions as a building block for synthesizing Ziprasidone, newdrugapprovals.orggoogle.com its application in creating the broader categories of complex molecular architectures listed below is not documented.

Scaffold for Peptide Mimetics

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability or oral bioavailability. Various rigid scaffolds are used to recreate the spatial arrangement of amino acid side chains. nih.gov The benzisoxazole ring system can serve as a rigid core structure. However, there is a lack of specific published research that utilizes this compound as a foundational scaffold for the design and synthesis of peptide mimetics.

Components in Polymer Chemistry

The incorporation of heterocyclic rings into polymer backbones can impart unique thermal, electronic, or biological properties to the resulting materials. The primary amine of this compound could potentially serve as a reactive site for polymerization reactions, such as in the formation of polyamides or polyimides. Despite this theoretical potential, a review of the literature reveals no studies where this specific compound has been used as a monomer or component in polymer chemistry.

Precursors for Advanced Functional Materials

Advanced functional materials are designed to possess specific properties for applications in electronics, optics, or catalysis. The synthesis of such materials often begins with specialized precursor molecules. The benzisoxazole moiety is of interest in medicinal and materials chemistry due to its chemical properties. researchgate.netmdpi.com However, there is no available research demonstrating the use of this compound as a direct precursor for creating advanced functional materials outside of the pharmaceutical context.

Data on Related Benzisoxazole Compounds

To provide context on the general chemical class, the table below includes properties for a related precursor compound.

Compound NameMolecular FormulaMolecular WeightFormReference
6-chlorobenzo[d]isoxazol-3-olC₇H₄ClNO₂169.57Solid sigmaaldrich.comsigmaaldrich.com

Future Research Horizons for this compound: A Roadmap for Innovation

The synthetic heterocyclic compound, this compound, stands as a molecule of significant interest within medicinal chemistry and drug discovery. Its benzisoxazole core is recognized as a "privileged structure," indicating its ability to interact with a diverse range of biological targets. While current research has established its importance, the future trajectory for this compound and its derivatives is poised for significant advancements. Emerging research avenues are focused on enhancing its therapeutic potential through sustainable synthesis, computational design, and exploration of novel biological applications. This article delineates the key future directions and emerging research avenues for this compound, providing a forward-looking perspective on its scientific journey.

Q & A

Q. What are the optimal reaction conditions for synthesizing bicyclic diamino scaffolds structurally related to (6-Chlorobenzo[d]isoxazol-3-yl)methanamine?

  • Methodological Answer : Synthesis involves [1,3]-dipolar cycloaddition between nitrile oxides and alkenes. Key factors include:
  • Solvent Polarity : Polar solvents like methanol (MeCN) improve yield but reduce stereoselectivity. Mixed solvents (e.g., MeCN/DMF 5:1) enhance reactivity .
  • Base Selection : Organic bases (e.g., TEA, DABCO) favor π-interactions, increasing stereoselectivity (3aR,6aS isomer). Inorganic bases (e.g., NaHCO₃) disrupt π-interactions, lowering selectivity .
  • Temperature : Reactions at 25°C with slow reagent addition (1–2 hours) optimize yields (~50%) .

Q. How do computational studies explain stereoselectivity in the synthesis of bicyclic scaffolds?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal:
  • Transition State Stabilization : T-shaped CH/π interactions between aryl groups in TS-3b lower activation energy, favoring 3aR,6aS isomer (72% predicted vs. 75% experimental) .
  • Metal Cation Effects : Li⁺ disrupts π-interactions, reducing stereoselectivity (e.g., 3a:3b ratio drops to 1:1 with LiCl) .
  • Kinetic vs. Thermodynamic Control : Arrhenius plots confirm reaction is kinetically controlled, aligning computational predictions with experimental yields .

Q. What strategies resolve contradictions in stereochemical outcomes when varying reaction bases?

  • Methodological Answer :
  • Mechanistic Profiling : Compare π-interaction strength via NOESY (e.g., absence of intrastrand NOEs in 11a indicates random conformations under inorganic bases) .
  • Additive Screening : Introduce chaotropic agents (e.g., LiCl) to test cation disruption of π-stacking, validating computational models .
  • Solvent Polarity Adjustment : Higher polarity solvents (e.g., DMF) reduce dienophile reactivity, minimizing side reactions from nitrile oxide decomposition .

Q. How does incorporating this scaffold into peptides influence β-sheet stabilization?

  • Methodological Answer :
  • Conformational Restraints : The bicyclic scaffold enforces parallel turn geometries via hydrogen bonding between amide protons and isoxazole oxygen .
  • NMR Validation : NOEs between Boc groups and alkyl chains (e.g., Boc-Leu/Val) confirm β-sheet mimicry in model peptides .
  • Biological Relevance : Stabilized β-sheets enhance binding to targets like amyloid-β, validated via competitive assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.